molecular formula C18H22BrNO3S B2562062 N-(4-bromophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide CAS No. 863445-29-8

N-(4-bromophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide

Cat. No. B2562062
M. Wt: 412.34
InChI Key: TWIXUWJQIJGXFM-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide, also known as BCDT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. BCDT is a member of the thiophene family and has been shown to exhibit unique biochemical and physiological effects that make it a promising candidate for further investigation.

Scientific Research Applications

Antimicrobial and Antifungal Applications

A study focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to utilize them as antimicrobial agents. Through various reactions, derivatives were obtained with promising in vitro antibacterial and antifungal activities, highlighting the potential use of such compounds in developing new antimicrobial therapies (Darwish et al., 2014).

Antioxidant Properties

Another research explored the free radical scavenging activity of a 1-amidoalkyl-2-naphthol derivative through in vitro assays and quantum chemistry calculations. This derivative exhibited potent free radical scavenger activity, comparable to standard antioxidants, suggesting its utility in combating oxidative stress-related diseases (Boudebbous et al., 2021).

Anticancer Activity

Research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings revealed considerable anticancer activity against various cancer cell lines. This highlights the compound's framework as a beneficial pharmacophore for designing new anticancer agents (Yurttaş et al., 2015).

Synthesis of Heterocyclic Compounds

The compound's framework facilitates the synthesis of indole derivatives via intramolecular nucleophilic aromatic substitution, demonstrating its utility in creating complex heterocyclic structures with potential biological activities (Kametani et al., 1981).

Computational Studies and Structural Analysis

A detailed study involving the synthesis, characterization, and computational analysis of a thiophene acetamide derivative provided insights into its structural stability, chemical reactivity, and potential biological interactions. This research underscores the importance of computational methods in understanding the molecular basis of the compound's activities (Cakmak et al., 2022).

properties

IUPAC Name

N-(4-bromophenyl)-2-cyclohexyl-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrNO3S/c19-15-6-8-16(9-7-15)20(17-10-11-24(22,23)13-17)18(21)12-14-4-2-1-3-5-14/h6-11,14,17H,1-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIXUWJQIJGXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide

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